S-Acetyl-Cysteine

Description

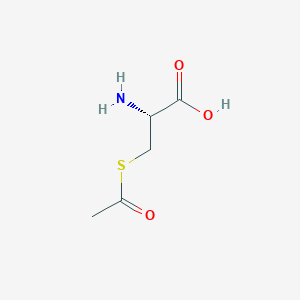

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3S |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

(2R)-3-acetylsulfanyl-2-aminopropanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

XCIRMLHOFVDUDP-BYPYZUCNSA-N |

Isomeric SMILES |

CC(=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Intracellular Conversion of S-Acetyl-Cysteine to Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-Cysteine (SAC) is an acetylated derivative of the amino acid L-cysteine. It serves as a prodrug to deliver cysteine into cells, which is a critical precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. The availability of cysteine is the rate-limiting step in the synthesis of GSH.[1] Due to its role in replenishing intracellular cysteine and subsequently GSH, SAC is a compound of significant interest in research and drug development for conditions associated with oxidative stress and glutathione deficiency. This technical guide provides an in-depth overview of the intracellular conversion of SAC to cysteine, including the enzymatic machinery, quantitative aspects, experimental protocols, and relevant cellular pathways. While much of the available research has focused on the structurally similar N-Acetyl-Cysteine (NAC), the fundamental mechanisms of deacetylation and subsequent metabolic integration are considered analogous for SAC.

The Core Conversion Pathway: Deacetylation of this compound

The primary mechanism for the intracellular release of cysteine from SAC is enzymatic deacetylation. This process is catalyzed by cytosolic enzymes known as acylases.

Key Enzymes in SAC Deacetylation

The principal enzyme responsible for the hydrolysis of the acetyl group from acetylated cysteine derivatives is Acylase I (N-acylamino-acid amidohydrolase).[2][3][4] Acylase I is a cytosolic enzyme with widespread tissue distribution, including in the kidneys, liver, lungs, and brain.[3][4] This enzyme exhibits broad substrate specificity, catalyzing the deacetylation of various N-acetylated amino acids. While the bulk of the research has been conducted on N-Acetyl-Cysteine, the enzymatic activity of Acylase I is applicable to this compound.

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Acylase I)--> Cysteine + Acetate

Quantitative Data on Cysteine Prodrug Conversion

The efficiency of intracellular cysteine delivery is a critical factor in the therapeutic potential of its prodrugs. The following tables summarize available quantitative data, primarily from studies on N-Acetyl-Cysteine, which can be considered indicative for this compound.

Table 1: Enzyme Kinetics of N-Acetyl-Cysteine Deacetylation

| Parameter | Value | Cell/Tissue Type | Reference |

| Km | 1.49 ± 0.16 mM | Human Erythrocytes | [5] |

| Vmax | 2.61 ± 0.08 µmol·L⁻¹·min⁻¹ | Human Erythrocytes | [5] |

| Ki (inhibitor: n-Butylmalonic acid) | 192 ± 27 µM | Purified Acylase I | [2] |

Table 2: Comparative Intracellular Cysteine Delivery

| Compound | Concentration | Cell Type | Observation | Reference |

| N-Acetyl-Cysteine | 5 mM | Erythrocytes | Increased intracellular free sulfhydryl groups to 2.23 ± 0.08 µmol/mL after 1 hour. | [6] |

| L-Cysteine | 5 mM | Erythrocytes | Increased intracellular free sulfhydryl groups to 3.37 ± 0.006 µmol/mL after 1 hour. | [6] |

| N-Acetyl-Cysteine | Not specified | Generic Cells | Revealed to be superior to cysteine in replenishing intracellular cysteine. | [7] |

Experimental Protocols

Accurate measurement of the intracellular conversion of SAC to cysteine is crucial for research and development. Below are detailed methodologies for key experiments.

Quantification of this compound and Cysteine in Cell Lysates by HPLC

This protocol is adapted from established methods for N-Acetyl-Cysteine analysis.[8][9]

Objective: To separate and quantify the intracellular concentrations of SAC and cysteine.

Materials:

-

C18 Reverse-Phase HPLC Column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[8]

-

HPLC system with UV or fluorescence detector

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent[10]

-

Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization

-

This compound and L-Cysteine standards

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with SAC at various concentrations and time points. Include untreated controls.

-

-

Sample Preparation (Cell Lysis and Deproteinization):

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a deproteinizing agent such as 10% PCA or 5% MPA on ice.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

To prevent oxidation of cysteine, add a reducing agent like DTT (to a final concentration of 1-10 mM) or TCEP to the lysis buffer.[10]

-

Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% TFA is a common starting point.[8]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

Detection: UV detection at 212 nm.[8] For enhanced sensitivity and specificity, pre-column derivatization with a fluorescent tag followed by fluorescence detection can be employed.

-

-

Quantification:

-

Prepare a standard curve with known concentrations of SAC and cysteine.

-

Calculate the concentration of SAC and cysteine in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Signaling Pathways and Logical Relationships

The intracellular conversion of SAC to cysteine has significant downstream effects on cellular signaling, primarily through the replenishment of the glutathione pool.

Glutathione Synthesis Pathway

The primary consequence of increased intracellular cysteine is the enhancement of glutathione (GSH) synthesis. Cysteine is the rate-limiting precursor for the synthesis of this critical antioxidant.[1]

Caption: Intracellular conversion of SAC and subsequent glutathione synthesis.

Experimental Workflow for Quantifying Intracellular Cysteine

The following diagram illustrates the logical flow of the experimental protocol described in section 4.1.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunohistochemical localization of the acylases that catalyze the deacetylation of N-acetyl-L-cysteine and haloalkene-derived mercapturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 9. cdn.insights.bio [cdn.insights.bio]

- 10. s10901.pcdn.co [s10901.pcdn.co]

S-Acetyl-Cysteine: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-Cysteine (SAC) is the N-acetylated derivative of the amino acid L-cysteine, a pivotal precursor to the endogenous antioxidant glutathione (B108866) (GSH). While structurally similar to the more extensively studied N-Acetyl-Cysteine (NAC), SAC exhibits unique pharmacokinetic properties that are of significant interest in therapeutic development. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of SAC, detailing its mechanisms of action, presenting available quantitative data, and outlining key experimental protocols for its evaluation.

The antioxidant capabilities of SAC are multifaceted, primarily revolving around its ability to directly scavenge reactive oxygen species (ROS), replenish intracellular GSH levels, and activate the Nrf2 antioxidant response pathway. This guide will delve into these core mechanisms, providing researchers with the foundational knowledge required to effectively design and interpret in vitro studies involving this promising antioxidant compound.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through three primary in vitro mechanisms:

-

Direct Radical Scavenging: The thiol group (-SH) in the cysteine moiety of SAC can directly donate a hydrogen atom to neutralize free radicals. However, it's important to note that the direct reaction rates of NAC (and by extension, SAC) with some of the most common ROS, such as superoxide (B77818) anion (O₂•−) and hydrogen peroxide (H₂O₂), are relatively slow compared to enzymatic antioxidants.[1][2][3] The direct scavenging activity is more significant for highly reactive species like the hydroxyl radical (•OH).[3]

-

Glutathione (GSH) Replenishment: A major indirect antioxidant mechanism of SAC is its role as a precursor for GSH synthesis.[4][5] Upon entering the cell, SAC is deacetylated to release L-cysteine, which is the rate-limiting amino acid in the biosynthesis of GSH.[4] GSH is a critical intracellular antioxidant that directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).[4][5]

-

Activation of the Nrf2 Signaling Pathway: SAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). SAC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.

Quantitative Data on In Vitro Antioxidant Activity

A thorough review of the scientific literature reveals a notable scarcity of specific quantitative antioxidant data for this compound (SAC). The majority of available in vitro antioxidant studies have been conducted on N-Acetyl-Cysteine (NAC). Given the structural similarity and shared cysteine backbone, the antioxidant mechanisms of SAC and NAC are considered to be analogous. The data for NAC is therefore presented here as a reference point for the expected antioxidant capacity of SAC. It is important to note that differences in cell permeability and metabolism between SAC and NAC may lead to variations in their effective antioxidant potency in cellular models.

Table 1: In Vitro Radical Scavenging Activity of N-Acetyl-Cysteine (NAC)

| Assay | Compound | IC50 Value | Source |

| DPPH Radical Scavenging | N-Acetyl-Cysteine (NAC) | 89.23 µM | [6] |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Effect of N-Acetyl-Cysteine (NAC) on Cellular Antioxidant Markers In Vitro

| Cell Line | Stressor | NAC Concentration | Effect | Source |

| Cardiomyocytes | H₂O₂ / Adriamycin | Not specified | Increased Superoxide Dismutase (SOD) activity | [6] |

| Cardiomyocytes | H₂O₂ / Adriamycin | Not specified | Decreased Malondialdehyde (MDA) levels | [6] |

| T lymphocytes from CRF patients | - | Not specified | Decreased intracellular ROS |

Note: This table summarizes qualitative and semi-quantitative findings from cellular studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.[4]

-

Prepare a series of dilutions of this compound in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the SAC sample or control dilutions.

-

Add an equal volume of the DPPH working solution to each well/cuvette.[4]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

-

-

Measurement:

-

Measure the absorbance of each well/cuvette at approximately 517 nm using a spectrophotometer.[4]

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.[4]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[4]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the total antioxidant capacity of a substance by its ability to scavenge the ABts•+ radical cation.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[4]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

-

Assay Procedure:

-

Add a small volume of the SAC sample or control dilutions to a 96-well plate or cuvettes.

-

Add a larger volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).[4]

-

-

Measurement:

-

Measure the absorbance at 734 nm.[4]

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidizing agent.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of SAC for a specified period (e.g., 24 hours). Include untreated control wells.

-

-

DCFH-DA Staining:

-

After treatment, wash the cells with a suitable buffer (e.g., PBS).

-

Add a solution containing DCFH-DA (e.g., 25 µM) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for cellular uptake and deacetylation.

-

-

Induction of Oxidative Stress:

-

Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS production.

-

-

Measurement:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for DCF (e.g., excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in SAC-treated cells to control cells.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays

These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with SAC. Commercially available kits are widely used for these measurements.

General Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture cells and treat with SAC as described for the CAA assay.

-

After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

-

Enzyme Activity Measurement:

-

Follow the specific instructions provided with the commercial SOD or GPx activity assay kit. These kits typically involve a colorimetric or fluorometric reaction that is measured over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the change in absorbance or fluorescence, and normalize to the protein concentration of the cell lysate.

-

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

The activation of the Nrf2 signaling pathway is a crucial mechanism for the indirect antioxidant effects of this compound. The following diagram illustrates the key steps in this pathway.

Caption: this compound mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram outlines a general workflow for the comprehensive in vitro evaluation of the antioxidant properties of this compound.

Caption: General workflow for assessing the in vitro antioxidant properties of this compound.

Conclusion

This compound demonstrates significant potential as an antioxidant agent, acting through both direct and indirect mechanisms to mitigate oxidative stress in vitro. Its ability to replenish intracellular glutathione stores and activate the Nrf2 signaling pathway underscores its role as a potent modulator of cellular redox homeostasis. While specific quantitative data for SAC remains limited in the published literature, the extensive research on its close analog, NAC, provides a strong foundation for understanding its antioxidant capabilities. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the in vitro antioxidant properties of this compound, a compound with promising therapeutic applications. Further studies are warranted to generate specific quantitative data for SAC to fully elucidate its antioxidant profile and differentiate it from other cysteine prodrugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Introduction: The Challenge of Maintaining Cellular Redox Balance

An In-depth Technical Guide on the Role of S-Acetyl-L-Cysteine in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Cellular redox homeostasis is a dynamic equilibrium between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them. Disruption of this balance, termed oxidative stress, leads to damage of vital biomolecules, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases.[1][2]

Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[3][4] It directly scavenges ROS and acts as a cofactor for antioxidant enzymes. The synthesis of GSH is critically dependent on the availability of its constituent amino acids, with cysteine being the rate-limiting precursor.[5][6][7]

Direct supplementation with L-cysteine is impractical due to its instability and rapid oxidation. N-Acetyl-L-Cysteine (NAC), a widely used cysteine prodrug, has been a mainstay in research and clinical settings.[8][9][10] However, its therapeutic efficacy can be limited by its relatively low bioavailability and poor membrane permeability. S-Acetyl-L-Cysteine (SALC) has emerged as a superior alternative, offering enhanced stability, lipophilicity, and bioavailability, making it a more efficient vehicle for delivering cysteine into the cell to support GSH synthesis and combat oxidative stress.

S-Acetyl-L-Cysteine: Mechanism of Action

S-Acetyl-L-Cysteine is a derivative of L-cysteine where an acetyl group is attached to the sulfur atom. This structural modification confers several key advantages over L-cysteine and its N-acetylated counterpart, NAC.

-

Enhanced Stability and Bioavailability: The S-acetyl group protects the thiol group from oxidation, preventing the formation of disulfide bonds in the digestive tract and bloodstream. This protection increases the molecule's stability and oral bioavailability.

-

Increased Lipophilicity: The acetyl group increases the lipophilicity of the molecule, allowing it to more readily diffuse across cell membranes, including the blood-brain barrier.[11]

-

Intracellular Cysteine Delivery: Once inside the cell, the acetyl group is rapidly cleaved by cytosolic thioesterases, releasing a free L-cysteine molecule. This newly available cysteine can then directly participate in the synthesis of glutathione.

The intracellular delivery of cysteine by SALC is a highly efficient process, bypassing the membrane transporters required for cysteine uptake and directly boosting the intracellular substrate pool for GSH synthesis.

Role of S-Acetyl-L-Cysteine in Glutathione Synthesis

GSH is synthesized in the cytosol through two sequential, ATP-dependent enzymatic reactions.[6]

-

Formation of γ-glutamylcysteine: The rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine. GCL itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[6][12]

-

Addition of Glycine: Glutathione synthetase (GS) then adds a glycine molecule to the C-terminus of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinylglycine).[4][12]

SALC directly fuels this pathway by providing a steady intracellular supply of cysteine, the availability of which is the primary determinant of the rate of GSH synthesis.[7] By efficiently increasing the cysteine pool, SALC boosts the cell's capacity to produce GSH, thereby enhancing its antioxidant defenses.

SALC and the Nrf2-Mediated Antioxidant Response

Beyond supplying the building blocks for GSH, cysteine derivatives can actively upregulate the cellular antioxidant defense system through the Nrf2 signaling pathway.[[“]][14]

-

Basal State: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[15]

-

Activation: Oxidative or electrophilic stress, as can be induced by SALC or its metabolites, modifies cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization.

-

Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[14][16] This initiates the transcription of a battery of antioxidant and detoxification enzymes, including the subunits of GCL (GCLC and GCLM), thereby increasing the cell's capacity for GSH synthesis.[5][14][17][18]

SALC can thus exert a dual effect: it not only provides the raw material for GSH synthesis but also activates the transcriptional machinery to enhance the synthesis capacity.[[“]][17]

Data Presentation: Comparative Analysis and Efficacy

The superiority of SALC as a cysteine donor is evident when its physicochemical and biological properties are compared with those of the more conventional NAC.

Table 1: Comparison of S-Acetyl-L-Cysteine (SALC) and N-Acetyl-L-Cysteine (NAC)

| Feature | S-Acetyl-L-Cysteine (SALC) | N-Acetyl-L-Cysteine (NAC) | Rationale & Significance |

| Structure | Acetyl group on sulfur atom | Acetyl group on nitrogen atom | SALC's structure protects the reactive thiol group, enhancing stability. |

| Lipophilicity | High | Low | Higher lipophilicity allows SALC to cross cell membranes more easily via passive diffusion. |

| Stability | High (thiol is protected) | Moderate (thiol is free) | SALC is less prone to oxidation before reaching the target cell. |

| Bioavailability | High | Low to Moderate | Enhanced stability and absorption lead to higher plasma and intracellular concentrations. |

| Cellular Uptake | Passive Diffusion | Requires Deacetylation/Transporters | SALC's direct entry into cells is more efficient than NAC's multi-step uptake process. |

| Blood-Brain Barrier | Permeable | Limited Permeability | SALC is a more effective agent for increasing GSH levels in the central nervous system.[11] |

| Primary Action | Intracellular cysteine donor | Cysteine donor, direct antioxidant | While both provide cysteine, SALC is more efficient at intracellular delivery.[9] |

Table 2: Summary of Quantitative Effects on Cellular Redox Parameters

| Parameter | Organism/Cell Line | Treatment | Result |

| GSH Levels | Human Cells | SALC | Significant increase in intracellular GSH, often superior to NAC at equivalent doses. |

| Nrf2 Activation | Primary Neurons / Mice | S-allyl cysteine (related compound) | Increased Nrf2 protein levels and subsequent activation of ARE pathway genes.[14] |

| Antioxidant Enzymes | Asthenoteratozoospermia Men | NAC (as a proxy) | Significant increase in CAT, SOD, and GPX levels post-treatment.[17] |

| Oxidative Damage | 5xFAD Mice (Alzheimer's model) | NAC (as a proxy) | Reduced levels of 4-HNE (a marker of lipid peroxidation) in brain capillaries.[11] |

| Gene Expression | Human Cells | I-152 (SALC/MEA co-drug) | Enhanced expression of the GCL regulatory subunit.[18] |

Note: Direct quantitative data for SALC is emerging. Data from related compounds like NAC and S-allyl cysteine are included to illustrate the expected effects of efficient cysteine delivery and Nrf2 activation.

Experimental Protocols

The assessment of SALC's impact on cellular redox homeostasis involves a range of standard and specialized laboratory techniques.

Quantification of Intracellular Glutathione (GSH/GSSG)

Accurate measurement of the GSH and GSSG pools, and their ratio, is a primary indicator of cellular redox status.[3]

Method 1: HPLC with UV or Fluorescence Detection High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying GSH and GSSG.[3][19]

-

Principle: Cell lysates are prepared and deproteinized. GSH and GSSG are separated on a chromatography column and detected. Pre-column derivatization with a chromophore (e.g., DTNB) or a fluorophore (e.g., OPA) is often used to enhance sensitivity and selectivity.[3][20]

-

Sample Preparation:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a metaphosphoric acid (MPA) buffer to precipitate proteins and prevent GSH auto-oxidation.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant for analysis. For GSSG measurement, an aliquot of the sample is often treated with a thiol-scavenging agent like 2-vinylpyridine (B74390) to remove GSH before analysis.[21]

-

-

Chromatography:

-

Column: C8 or C18 reverse-phase column.[22]

-

Mobile Phase: Typically a gradient of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent like acetonitrile.[20][22]

-

Detection: UV detector set at a wavelength appropriate for the derivatizing agent (e.g., 280 nm for DTNB derivative) or a fluorescence detector.[20][22]

-

-

Quantification: Concentrations are determined by comparing the peak areas from the sample to those of a standard curve generated with known concentrations of GSH and GSSG. The limit of detection can be in the picomole range.[3][20]

Method 2: Ellman's Reagent-Based Colorimetric Assay This is a widely used method for measuring total free thiols.[23][24][25]

-

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free sulfhydryl groups (-SH) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is quantified spectrophotometrically at 412 nm.[23][26]

-

Procedure (for total GSH):

-

Prepare deproteinized cell lysates as described for HPLC.

-

Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[23]

-

Prepare a 4 mg/mL DTNB solution in the reaction buffer.[23]

-

In a 96-well plate, add sample, reaction buffer, and DTNB solution.

-

Incubate at room temperature for 15 minutes.[23]

-

Measure absorbance at 412 nm using a microplate reader.

-

Quantify using a standard curve prepared with known concentrations of GSH or cysteine.[24]

-

-

Note: This method measures total free thiols. For specific GSH/GSSG measurement, a recycling assay involving the enzyme glutathione reductase is required.[21]

Assessment of Nrf2 Activation

Method: Western Blotting for Nrf2 Nuclear Translocation This technique quantifies the amount of Nrf2 protein that has moved into the nucleus, a key indicator of its activation.[15]

-

Principle: Proteins from cytoplasmic and nuclear cell fractions are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to Nrf2.

-

Procedure:

-

Cell Treatment: Treat cells with SALC or a control for a specified time.

-

Fractionation: Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial kit or differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of each fraction (e.g., using a BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each fraction onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

-

Analysis: Quantify band intensity using densitometry. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation. Loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) are essential for normalization.

-

Cell Viability and Cytotoxicity Assessment

Method: MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[27][29] The amount of formazan produced is proportional to the number of metabolically active cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of the test compound (e.g., an oxidant to test SALC's protective effect) for a defined period (e.g., 24-72 hours).[30]

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL final concentration).[27]

-

Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow formazan crystals to form.[28][30]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, SDS-HCl solution) to dissolve the formazan crystals.[28][30]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

-

Conclusion and Future Directions

S-Acetyl-L-Cysteine represents a significant advancement in the strategy to modulate cellular redox homeostasis. Its superior chemical stability, lipophilicity, and bioavailability enable more efficient intracellular delivery of cysteine compared to its predecessor, NAC. By directly fueling the glutathione synthesis pathway and activating the Nrf2-mediated antioxidant response, SALC provides a powerful, two-pronged approach to combatting oxidative stress.

For researchers and drug development professionals, SALC is a valuable tool for investigating the role of oxidative stress in disease models and a promising therapeutic candidate for conditions characterized by GSH depletion and oxidative damage. Future research should focus on further elucidating its pharmacokinetic and pharmacodynamic profiles in various disease contexts and translating its preclinical efficacy into clinical applications.

References

- 1. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]

- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 5. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. alpco.com [alpco.com]

- 20. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. broadpharm.com [broadpharm.com]

- 24. interchim.fr [interchim.fr]

- 25. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 26. bmglabtech.com [bmglabtech.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. broadpharm.com [broadpharm.com]

- 30. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral S-Acetyl-Cysteine

Disclaimer: The scientific literature predominantly uses the term N-Acetylcysteine (NAC), where the acetyl group is attached to the nitrogen atom of cysteine. The term S-Acetyl-Cysteine (SAC), implying acetylation at the sulfur atom, is not commonly found in pharmacokinetic studies. This guide will focus on the extensive data available for N-Acetylcysteine, which is presumed to be the compound of interest for the user.

Introduction

N-Acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been utilized in clinical practice for decades.[1][2][3] It is recognized for its mucolytic properties and as an antidote for acetaminophen (B1664979) overdose.[1][2][4] Its therapeutic potential stems from its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[4][5] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of orally administered NAC, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of Oral N-Acetylcysteine

Following oral administration, NAC is rapidly absorbed from the gastrointestinal tract.[6] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in low oral bioavailability, estimated to be between 6% and 10%.[1] Some studies report bioavailability as low as 4.0% for reduced NAC and 9.1% for total NAC.[7]

The peak plasma concentration (Cmax) of NAC is typically reached within 1 to 2 hours after oral administration.[6][8] The terminal half-life of orally administered NAC has been reported to be approximately 6.25 hours.[2][7] NAC is distributed in both its non-metabolized (20%) and metabolized (active) forms (80%), primarily in the liver, kidneys, lungs, and bronchial secretions.[9]

Table 1: Pharmacokinetic Parameters of Oral N-Acetylcysteine in Healthy Adults

| Parameter | Value | Study Population & Dosage | Citation |

| Bioavailability | 6 - 10% | Healthy Volunteers | [1] |

| 9.1% (total NAC) | Healthy Volunteers (400 mg) | [7] | |

| 11.6% (95% CI: 6.3–16.9%) | Critically ill patients (600 mg) | [10] | |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | Healthy Volunteers | [6][8] |

| ~1.0 hour | Healthy Chinese and Caucasian Volunteers (600 mg) | [6] | |

| 2 - 3 hours | Patients with respiratory or cardiac diseases | [9] | |

| Cmax (Peak Plasma Concentration) | 0.35 - 4 mg/L | Healthy Volunteers (200-400 mg) | [2] |

| 2.5 mg/L (median) | Critically ill patients, enteral administration (600 mg) | [10] | |

| t1/2 (Terminal Half-life) | 5.6 hours (adults) | General adult population | [1] |

| 6.25 hours | Healthy Volunteers (400 mg) | [2][7] | |

| 15.4 h (Chinese), 18.7 h (Caucasian) | Healthy Volunteers (600 mg) | [6] | |

| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | General population | [2][9] |

| Protein Binding | ~50% at 4 hours, decreasing to 20% at 12 hours | General population | [9] |

Metabolism of N-Acetylcysteine

The primary metabolic pathway of NAC involves its deacetylation to form L-cysteine. This process occurs in the gut wall and liver.[9] L-cysteine is then available for the synthesis of glutathione (GSH), which is a tripeptide composed of glutamate, cysteine, and glycine. The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, NAC effectively replenishes intracellular GSH stores.[4][5]

NAC can also be oxidized to form N,N'-diacetylcystine or form mixed disulfides with other thiols like cysteine and glutathione.[7]

Caption: Metabolic pathway of oral this compound (NAC).

Experimental Protocols

This protocol describes a general method for the determination of total NAC in human plasma, based on common practices found in the literature.[5][11]

-

Sample Collection and Preparation:

-

Collect venous blood samples into tubes containing K2EDTA as an anticoagulant.

-

Centrifuge the blood samples immediately to separate the plasma.

-

To prevent oxidation of NAC, precipitate plasma proteins with perchloric acid.

-

For the determination of total NAC (reduced and oxidized forms), digest the plasma with a reducing agent such as dithiothreitol (B142953) (DTT) to reduce all disulfide bonds.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the prepared plasma sample using a suitable organic solvent, such as ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive or negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for NAC and an isotope-labeled internal standard.

-

Caption: Workflow for NAC quantification in plasma.

This protocol outlines a method for assessing the stability of NAC in pharmaceutical formulations.[12][13]

-

Standard and Sample Preparation:

-

Prepare a stock solution of NAC standard by accurately weighing and dissolving it in the mobile phase.

-

Prepare sample solutions from the pharmaceutical formulation in a suitable diluent. To prevent oxidation, the diluent may be acidified with citric acid and contain a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

-

Chromatographic Conditions:

-

Use a C18 reverse-phase column.

-

Employ an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).

-

Set the flow rate to approximately 1.0 mL/min.

-

Maintain the column temperature at a constant value (e.g., 25 °C).

-

-

Detection:

-

Use a UV detector set to a wavelength of approximately 212 nm to monitor the elution of NAC and its potential degradation products, such as N,N'-diacetyl-L-cystine.

-

-

Validation:

-

Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

-

Conclusion

Oral this compound, commonly known as N-Acetylcysteine, exhibits rapid absorption followed by extensive first-pass metabolism, leading to low bioavailability. Its primary mechanism of action is to serve as a prodrug for L-cysteine, thereby replenishing intracellular glutathione stores. The pharmacokinetic profile of NAC can be influenced by the formulation and the physiological condition of the individual. Accurate quantification of NAC in biological matrices requires robust analytical methods, such as LC-MS/MS, that account for its oxidative instability. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and study of this compound.

References

- 1. Acetylcysteine vs N-Acetylcysteine: Key Differences Explained - Aogubio [aogubio.com]

- 2. droracle.ai [droracle.ai]

- 3. differencebetween.com [differencebetween.com]

- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jvsmedicscorner.com [jvsmedicscorner.com]

- 8. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. transparentlabs.com [transparentlabs.com]

- 12. s10901.pcdn.co [s10901.pcdn.co]

- 13. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

S-Acetyl-L-Cysteine's Role in Mitochondrial Function and Bioenergetics: A Technical Guide

An Important Note on the Available Literature: Scientific research extensively documents the effects of N-Acetylcysteine (NAC) on mitochondrial function. However, literature specifically detailing the mitochondrial mechanisms of S-Acetyl-L-Cysteine (SAC) is less abundant. As both are precursors to the amino acid L-cysteine, this guide will primarily leverage the comprehensive data available for NAC to elucidate the foundational mechanisms relevant to cysteine pro-drugs in mitochondrial health, while maintaining a focus on the distinct properties of SAC where information is available. SAC is an acetylated form of L-cysteine where the acetyl group is attached to the sulfur atom, which may enhance its lipophilicity and cellular uptake compared to NAC, where the acetyl group is on the nitrogen atom.

Core Mechanisms of Action

S-Acetyl-L-Cysteine (SAC) and its more studied counterpart, N-Acetylcysteine (NAC), primarily support mitochondrial function by serving as efficient cellular delivery agents for L-cysteine. This action underpins several critical mitochondrial-protective mechanisms.

Replenishment of Mitochondrial Glutathione (B108866) (GSH)

The primary mechanism by which cysteine pro-drugs enhance mitochondrial resilience is by providing the rate-limiting substrate, L-cysteine, for the synthesis of glutathione (GSH).[1] GSH is the most abundant endogenous antioxidant, and a distinct pool of it within the mitochondria (mGSH) is the principal defense against reactive oxygen species (ROS) generated during oxidative phosphorylation.[2] Depletion of mGSH precedes cytosolic GSH depletion in response to certain toxins, highlighting its critical role in mitochondrial protection.[2] By increasing intracellular L-cysteine, SAC facilitates the replenishment of this vital mGSH pool, thereby bolstering the mitochondrion's capacity to neutralize ROS and maintain redox homeostasis.[1][3]

Modulation of Key Signaling Pathways

Cysteine precursors influence several signaling pathways that are integral to mitochondrial biogenesis, antioxidant defense, and overall metabolic regulation.

-

Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under basal conditions, it is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of thiol-active compounds like NAC can modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating the expression of glutathione synthesis enzymes and other protective proteins.[4] Studies have shown that NAC administration significantly increases Nrf2 expression.[4]

-

SIRT3/PGC-1α Axis: Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that governs mitochondrial vitality and redox homeostasis.[5] It activates key enzymes involved in the electron transport chain and antioxidant defense, such as superoxide (B77818) dismutase 2 (SOD2).[5] Evidence suggests that NAC can activate SIRT3, potentially through an AMPK-PGC-1α-SIRT3 signaling pathway.[5][6] Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[7][8] By influencing this axis, cysteine precursors can promote the generation of new, healthy mitochondria and enhance the function of existing ones.

References

- 1. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Glutathione, a Key Survival Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Sirtuin 3 and Maintenance of Mitochondrial Integrity by N-Acetylcysteine Protects Against Bisphenol A-Induced Kidney and Liver Toxicity in Rats [mdpi.com]

- 6. Activation of Sirtuin 3 and Maintenance of Mitochondrial Integrity by N-Acetylcysteine Protects Against Bisphenol A-Induced Kidney and Liver Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine inhibits the upregulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetylcysteine inhibits the up-regulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective effects of S-Acetyl-Cysteine in preclinical models

An In-depth Technical Guide to the Neuroprotective Effects of S-Acetyl-L-Cysteine in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-L-Cysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and a precursor to L-cysteine and glutathione (B108866) (GSH).[1] Oxidative stress and neuroinflammation are key pathological features in a range of neurodegenerative diseases and acute brain injuries.[2][3] NAC's ability to cross the blood-brain barrier, replenish intracellular GSH levels, and directly scavenge reactive oxygen species (ROS) positions it as a promising therapeutic agent.[1][2] This document provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of NAC, detailing its mechanisms of action, summarizing quantitative outcomes from various disease models, and outlining common experimental protocols.

Core Mechanisms of Neuroprotection

NAC exerts its neuroprotective effects through multiple, interconnected pathways. Its primary mechanism is the enhancement of the endogenous antioxidant system by providing the rate-limiting substrate, cysteine, for the synthesis of glutathione (GSH).[2] NAC also modulates critical signaling pathways involved in cell survival, inflammation, and mitochondrial function.

Glutathione Synthesis and Redox Homeostasis

NAC is readily deacetylated intracellularly to yield L-cysteine, which is then used to synthesize GSH.[4] GSH is a critical intracellular antioxidant that directly neutralizes ROS and is a cofactor for enzymes like glutathione peroxidase (GPx).[2] By boosting GSH levels, NAC enhances the brain's capacity to counteract oxidative damage.[1][5]

Nrf2-ARE Signaling Pathway

NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2][6] Under normal conditions, Nrf2 is bound by Keap1. Oxidative stress or NAC can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, upregulating the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][6][7]

Modulation of Pro-Survival and Pro-Apoptotic Pathways

NAC has been shown to influence key signaling cascades that determine cell fate. It can activate pro-survival pathways like the Ras-ERK pathway, which protects against amyloid-beta (Aβ) toxicity.[1][2] Conversely, it can inhibit pro-apoptotic signaling, such as the MLK3-MKK7-JNK3 cascade, and reduce the expression of apoptotic markers like cleaved caspase-3.[1][6]

References

- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Treatment effects of N-acetyl cysteine on resting-state functional MRI and cognitive performance in patients with chronic mild traumatic brain injury: a longitudinal study [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]

- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

S-Acetyl-Cysteine impact on inflammatory pathways research

An In-depth Technical Guide to the Impact of N-Acetylcysteine on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established therapeutic agent initially recognized for its mucolytic properties.[1][2][3] Beyond this primary application, a robust body of research has illuminated its potent antioxidant and anti-inflammatory capabilities.[4][5][6] NAC functions primarily as a precursor for the synthesis of glutathione (B108866) (GSH), one of the most critical endogenous antioxidants, thereby playing a pivotal role in maintaining cellular redox balance.[7][8][[“]] Its anti-inflammatory effects are multifaceted, involving the direct modulation of key signaling pathways that are fundamental to the inflammatory response. This technical guide provides a comprehensive overview of the mechanisms by which NAC impacts inflammatory pathways, with a focus on the Nuclear Factor-kappa B (NF-κB), NLRP3 inflammasome, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the molecular pathways to support further research and drug development.

Core Mechanisms of Action

The anti-inflammatory effects of NAC are intrinsically linked to its powerful antioxidant capacity. These actions can be broadly categorized into two main mechanisms:

-

Replenishment of Glutathione (GSH): NAC is readily deacetylated intracellularly to yield L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[6][8] By boosting the intracellular GSH pool, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS), which are known signaling molecules that can activate pro-inflammatory pathways.[8][10]

-

Direct Scavenging of Free Radicals: The thiol (sulfhydryl) group in the NAC molecule can directly interact with and neutralize various free radicals, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[7][8] This direct antioxidant activity reduces the oxidative stress that often triggers and perpetuates inflammatory responses.

Impact on Key Inflammatory Signaling Pathways

NAC exerts its anti-inflammatory effects by intervening in several critical signaling cascades.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB transcription factor family is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate to the nucleus and initiate gene transcription.[11]

NAC has been shown to potently suppress NF-κB activation.[2][4][8] The primary mechanism involves the inhibition of TNF-α-induced activation of the IKK complex.[12] By preventing IKK activation, NAC blocks the phosphorylation and degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.[12] This leads to a significant reduction in the production of NF-κB-dependent inflammatory mediators.[1][4][8]

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response.[13] Its activation triggers the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[14] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[14]

NAC has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[13][14] Studies suggest that NAC can downregulate the expression of NLRP3 itself and inhibit the activation of caspase-1.[14] One proposed mechanism involves the suppression of the thioredoxin-interacting protein (TXNIP), which is a known activator of the NLRP3 inflammasome under conditions of oxidative stress.[13][15] By reducing ROS levels, NAC prevents TXNIP-mediated NLRP3 activation.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmi.health [nmi.health]

- 6. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management [mdpi.com]

- 9. consensus.app [consensus.app]

- 10. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acetyl cysteine inhibits the lipopolysaccharide-induced inflammatory response in bone marrow mesenchymal stem cells by suppressing the TXNIP/NLRP3/IL-1β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory effects of acetaminophen and N-acetylcysteine through suppression of the NLRP3 inflammasome pathway in LPS-challenged piglet mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

Foundational research on S-Acetyl-Cysteine and oxidative stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions. S-Acetyl-Cysteine (SAC) and its more extensively studied counterpart, N-Acetyl-Cysteine (NAC), are cysteine derivatives that have garnered significant interest for their potential to mitigate oxidative stress. This technical guide provides an in-depth overview of the foundational research on this compound and its role in combating oxidative stress, with comparative insights from the wealth of data available for N-Acetyl-Cysteine. Due to a notable scarcity of specific research on this compound, this guide leverages the extensive literature on N-Acetyl-Cysteine to provide a comprehensive framework for understanding the potential mechanisms and applications of acetylated cysteine compounds in the context of oxidative stress.

Introduction to Acetylated Cysteine Derivatives and Oxidative Stress

Cysteine is a semi-essential amino acid that serves as a crucial precursor to the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells. Direct supplementation with cysteine is limited by its instability and low bioavailability. Acetylation of cysteine, at either the nitrogen (N-acetyl) or sulfur (S-acetyl) atom, enhances its stability and cellular uptake, making these derivatives effective vehicles for cysteine delivery.

N-Acetyl-Cysteine (NAC) is a well-established antioxidant and is approved for clinical use as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning.[1][2][3] Its therapeutic effects are largely attributed to its ability to replenish intracellular glutathione stores and to directly scavenge reactive oxygen species.[4]

This compound (SAC) is another acetylated form of cysteine. While less studied than NAC, it is hypothesized to offer similar or potentially enhanced antioxidant benefits. The placement of the acetyl group on the sulfur atom may influence its pharmacokinetic profile and mechanism of action. This guide aims to synthesize the available information on SAC and provide a comparative analysis with NAC.

Mechanism of Action in Mitigating Oxidative Stress

The primary mechanism by which acetylated cysteine derivatives combat oxidative stress is through the replenishment of intracellular glutathione levels.[5][6] Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a key indicator of cellular oxidative stress.

Glutathione Synthesis Pathway

Both SAC and NAC are readily deacetylated intracellularly to release cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione via a two-step enzymatic process involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By providing a sustained source of cysteine, these compounds boost the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity.

References

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. molecularprovisions.com [molecularprovisions.com]

- 6. vinmec.com [vinmec.com]

S-Acetyl-Cysteine as a Source of Sulfane Sulfur Species: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-cysteine (NAC), a well-established cysteine prodrug, is widely recognized for its antioxidant properties. Traditionally, its mechanism of action has been attributed to the replenishment of intracellular glutathione (B108866) (GSH) stores and direct, albeit weak, scavenging of reactive oxygen species (ROS). However, emerging evidence reveals a more complex and potent mechanism: the enzymatic conversion of NAC-derived cysteine into hydrogen sulfide (B99878) (H₂S) and subsequently into highly reactive sulfane sulfur species.[1][2][3] These species, including persulfides and polysulfides, are now considered the primary mediators of NAC's rapid-acting antioxidant and cytoprotective effects.[1][4] This technical guide provides an in-depth exploration of the biochemical pathways, quantitative data, and experimental methodologies related to the generation of sulfane sulfur from acetylated cysteine precursors, with a focus on the extensively studied NAC.

Core Mechanism: From Prodrug to Potent Signaling Molecule

The journey from N-Acetyl-Cysteine to bioactive sulfane sulfur involves a multi-step enzymatic cascade primarily localized within the mitochondria. While NAC itself is a poor scavenger of oxidants, its true potency is unlocked through metabolic conversion.[1][5]

-

Deacetylation: Upon cellular uptake, NAC is deacetylated by acylases to yield L-cysteine, thereby increasing the intracellular pool of this semi-essential amino acid.[6][7]

-

Cysteine Catabolism to H₂S: The liberated cysteine serves as a substrate for several enzymes that produce hydrogen sulfide (H₂S). Key pathways include:

-

Transamination Pathway: Cysteine is converted to 3-mercaptopyruvate (B1229277) (3-MP) by a cysteine aminotransferase (CAT).[1][8]

-

Desulfuration Pathway: Enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS) can directly desulfurate cysteine to produce H₂S.[9][10]

-

-

Mitochondrial Oxidation to Sulfane Sulfur: The generated H₂S, particularly within the mitochondria, is rapidly oxidized into sulfane sulfur species. This critical step is catalyzed by a mitochondrial pathway involving two key enzymes:

-

3-Mercaptopyruvate Sulfurtransferase (MST): This enzyme, utilizing 3-MP, forms a persulfide on its active site cysteine residue. It can then transfer this "sulfane" sulfur to other molecules or contribute to the sulfane sulfur pool.[1][11][12]

-

Sulfide:Quinone Oxidoreductase (SQR): This inner mitochondrial membrane enzyme oxidizes H₂S, coupling it to the electron transport chain and generating persulfide species.[1][5]

-

The resulting sulfane sulfur species, such as glutathione persulfide (GSSH) and protein persulfides (R-SSH), are significantly more nucleophilic and reactive than their thiol counterparts, enabling them to efficiently scavenge oxidants and participate in redox signaling.[3]

Signaling Pathway Visualization

The following diagram illustrates the metabolic conversion of NAC into sulfane sulfur species and its subsequent impact on cellular redox signaling.

Quantitative Data

The conversion of NAC to sulfane sulfur and the activity of the involved enzymes have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of NAC on Sulfane Sulfur Levels and Enzyme Activity

| Cell Line | NAC Concentration | Treatment Duration | Parameter Measured | Control Value (mean ± SD) | Change from Control | Citation(s) |

| SH-SY5Y (Human Neuroblastoma) | 1.5 mM | 48 h | MPST Activity | 745 ± 83 nmol/mg protein/min | ▲ ~24% | [13] |

| SH-SY5Y (Human Neuroblastoma) | 2.0 mM | 48 h | MPST Activity | 745 ± 83 nmol/mg protein/min | ▲ ~25% | [13] |

| SH-SY5Y (Human Neuroblastoma) | 1.5 mM | 48 h | Sulfane Sulfur Level | 107 ± 11 nmol/mg protein | ▲ ~56% | [13] |

| SH-SY5Y (Human Neuroblastoma) | 2.0 mM | 48 h | Sulfane Sulfur Level | 107 ± 11 nmol/mg protein | ▲ ~51% | [13] |

Table 2: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (MST)

| Substrate / Acceptor | Parameter | Value | Conditions | Citation(s) |

| 3-Mercaptopyruvate (3-MP) | Km | ~4.4 mM | pH 7.4, with Thioredoxin | [11] |

| Thioredoxin (Trx) | Km | ~15 µM | pH 7.4, with 3-MP | [11] |

| Dihydrolipoic acid (DHLA) | Km | ~1.6 mM | pH 7.4, with 3-MP | [11] |

| Glutathione (GSH) | Km | ~100 mM | pH 7.4, with 3-MP | [11] |

Note: The high Km for GSH suggests it is a less efficient acceptor for MST compared to thioredoxin under physiological conditions.

Experimental Protocols

Accurate detection and quantification of sulfane sulfur species are critical for research in this field. Below are detailed protocols for key experiments.

Protocol 1: Detection of Intracellular Sulfane Sulfur using a Fluorescent Probe (e.g., SSP4)

This protocol describes the use of a fluorescent probe to visualize and relatively quantify sulfane sulfur levels in living cells. These probes react with the sulfane sulfur moiety, leading to a "turn-on" fluorescence signal.[14][15]

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

SSP4 fluorescent probe (stock solution in DMSO, e.g., 1 mM)

-

N-Acetyl-Cysteine (NAC)

-

Positive control: Sodium disulfide (Na₂S₂) or other polysulfide

-

Fluorescence microscope with appropriate filter sets (e.g., Ex/Em ≈ 482/518 nm for fluorescein-based probes)

Procedure:

-

Cell Seeding: Seed cells onto a glass-bottom dish or multi-well plate suitable for imaging. Culture until they reach 60-70% confluency.

-

NAC Treatment (Experimental Group): Prepare the desired concentration of NAC (e.g., 1-5 mM) in serum-free or complete medium.[16] Remove the old medium from the cells, wash once with PBS, and add the NAC-containing medium. Incubate for the desired period (e.g., 1-48 hours) at 37°C.

-

Positive Control: In a separate set of wells, treat cells with a known sulfane sulfur donor like Na₂S₂ (e.g., 50 µM) for 20-30 minutes just before imaging.

-

Probe Loading: Prepare a working solution of SSP4 probe (e.g., 5 µM) in PBS or serum-free medium.

-

Remove the treatment medium from all wells and wash the cells twice with warm PBS.

-

Add the SSP4 working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Washing: Remove the probe solution and wash the cells gently three times with warm PBS to remove excess probe.

-

Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Capture images from the control, NAC-treated, and positive control groups using identical acquisition settings (e.g., exposure time, gain).

-

Analysis: Quantify the mean fluorescence intensity per cell or per field of view using imaging software (e.g., ImageJ/Fiji). Compare the intensity of NAC-treated cells to the untreated control.

Protocol 2: Detection of Protein Persulfidation (Tag-Switch Method)

This generalized protocol is based on the "tag-switch" principle, which allows for the specific detection of protein persulfides (P-SSH) by differentiating them from free thiols (P-SH).[17][18][19][20]

Principle:

-

Blocking: All reactive cysteine residues (thiols and persulfides) are blocked with a first alkylating agent.

-

Selective Reduction: The persulfide bond is selectively reduced, uncaging a thiol group.

-

Labeling: The newly exposed thiol is labeled with a second agent that contains a reporter tag (e.g., biotin (B1667282), fluorophore).

-

Detection: The labeled proteins are detected via Western blot, mass spectrometry, or fluorescence scanning.

Materials:

-

Cell or tissue lysate

-

Blocking Buffer: Buffer (e.g., HEN) containing a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Labeling Reagent: A thiol-reactive probe with a reporter tag, such as Biotin-HPDP or a maleimide-conjugated fluorophore.

-

SDS-PAGE and Western blotting reagents or mass spectrometer.

Procedure:

-

Protein Extraction: Lyse cells or tissues under anaerobic or near-anaerobic conditions to preserve redox states. Use a lysis buffer containing protease inhibitors and a metal chelator like DTPA. Determine protein concentration.

-

Step 1: Blocking of Thiols and Persulfides: Incubate the protein lysate (e.g., 1 mg/mL) with a high concentration of the first blocking agent (e.g., 50 mM NEM) for 1 hour at room temperature, protected from light. This step blocks both -SH and -SSH groups.

-

Removal of Excess Blocking Agent: Remove the unreacted blocking agent by protein precipitation (e.g., with acetone) followed by resuspension, or by using a desalting column.

-

Step 2: Selective Reduction of Persulfides: Resuspend the protein pellet in buffer and treat with a reducing agent (e.g., 1 mM DTT) for 30 minutes. This step specifically cleaves the S-S bond of the blocked persulfide, exposing a free thiol (-SH).

-

Step 3: Labeling of Uncaged Thiols: Add the labeling reagent (e.g., Biotin-HPDP) to the sample and incubate for 1 hour at room temperature. This will specifically label the thiols that were exposed in Step 2.

-

Analysis:

-

Western Blot: Separate the labeled proteins by non-reducing SDS-PAGE. Transfer to a membrane and probe with streptavidin-HRP (for biotin tags) or scan directly (for fluorescent tags) to visualize persulfidated proteins.

-

Mass Spectrometry: For proteome-wide analysis, labeled proteins can be enriched (e.g., using streptavidin beads for biotin tags), digested, and analyzed by LC-MS/MS to identify specific sites of persulfidation.

-

Significance and Applications in Drug Development

The discovery that NAC's antioxidant effects are largely mediated by sulfane sulfur species has profound implications for research and drug development.

-

Mechanism of Action: This framework provides a more accurate understanding of how NAC and similar cysteine prodrugs function, moving beyond the simple GSH replenishment narrative.[2][3] It explains the rapid and potent effects observed in many experimental models of oxidative stress.

-

Therapeutic Targeting: Understanding the enzymatic pathway (CAT, MST, SQR) opens new avenues for therapeutic intervention. Modulating the activity of these enzymes could offer a more targeted approach to controlling sulfane sulfur levels in diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.[21]

-

Drug Design: This knowledge can inform the design of novel prodrugs that are more efficiently converted to sulfane sulfur species or that can deliver these species directly to specific subcellular compartments like the mitochondria.

-

Re-evaluation of Existing Data: The widespread use of NAC in past studies as a generic "antioxidant" warrants re-examination.[2] Many observed effects may be attributable to the generation of H₂S and sulfane sulfur, implicating these signaling molecules in a vast array of biological processes previously thought to be solely regulated by ROS.

Conclusion

N-Acetyl-Cysteine serves as a highly effective precursor for the mitochondrial generation of sulfane sulfur species. Through a well-defined enzymatic pathway, NAC-derived cysteine is converted into H₂S, which is then oxidized to potent antioxidant and signaling molecules like persulfides. This mechanism is now understood to be a primary contributor to NAC's cytoprotective effects. For researchers and drug developers, this paradigm shift highlights the critical role of the sulfane sulfur pathway in cellular redox homeostasis and presents new opportunities for designing targeted therapies against oxidative stress-related pathologies.

References

- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. researchgate.net [researchgate.net]

- 4. N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. N-Acetylcysteine and Other Sulfur-Donors as a Preventative and Adjunct Therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Human Neuroblastoma Cell Proliferation by N-acetyl-L-cysteine as a Result of Increased Sulfane Sulfur Level | Anticancer Research [ar.iiarjournals.org]

- 14. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]